(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNBSXJTJCZII-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide typically involves the reaction of phenethylamine with 1-phenylethylidenehydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have diverse applications in various fields .
Scientific Research Applications
Chemical Properties and Structure
(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide possesses a molecular formula of and a molecular weight of approximately 278.38 g/mol. The compound features a thioamide linkage, which is significant for its biological activity and chemical reactivity. Its melting point is around 108 °C, which indicates its stability under standard conditions.
Scientific Research Applications
The applications of this compound can be categorized into several domains:
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that it targets key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
- Antimicrobial Properties : It exhibits significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Biochemistry
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic diseases.
- Oxidative Stress Modulation : It may play a role in modulating oxidative stress responses in cells, contributing to its potential as an antioxidant.
Industrial Applications
- Corrosion Inhibition : this compound is utilized as a corrosion inhibitor for mild steel in acidic environments. Its adsorption on metal surfaces forms a protective layer that prevents corrosion .
- Chemical Stability : The compound is also employed in industrial processes requiring chemical stability due to its robust structure and resistance to degradation.
Case Study 1: Anticancer Mechanism
A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .
Case Study 2: Corrosion Inhibition
Research on the corrosion inhibition properties of this compound revealed that it significantly reduced the corrosion rate of mild steel in acidic media. The protective mechanism was attributed to the formation of a stable film on the metal surface, effectively blocking corrosive agents from penetrating.
Mechanism of Action
The mechanism of action of (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide involves its adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. The compound interacts with the metal surface through its electronegative functional groups and π-electrons, which facilitate strong adsorption. This adsorption process prevents the metal from reacting with corrosive agents in the environment .
Comparison with Similar Compounds
Biological Activity
(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide, commonly referred to as phenethylidene hydrazinecarbothioamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydrazinecarbothioamide backbone, characterized by the presence of a phenethyl group and an ethylidene moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃S
- CAS Number : 2302-93-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits:
- Antimicrobial Activity : It has shown potential against various microbial strains, with studies indicating its effectiveness in inhibiting the growth of fungi and bacteria.
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Overview
Case Studies and Research Findings
-
Antifungal Activity Study :
A study evaluated the antifungal efficacy of various phenylhydrazide derivatives, including this compound. The compound demonstrated significant inhibitory effects against fluconazole-resistant strains of Candida albicans, with MIC values lower than 4 μg/mL for several derivatives tested . -
Anticancer Mechanism Investigation :
Research on the anticancer properties revealed that the compound can trigger apoptosis through the activation of caspase pathways in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs . -
Enzyme Interaction Studies :
The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer metabolism, suggesting its utility in treating conditions characterized by excessive inflammation or tumor growth.
Q & A
Q. What are the standard synthetic protocols for (E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide, and how is structural validation performed?
The compound is typically synthesized via condensation of substituted hydrazinecarbothioamides with carbonyl precursors under acidic or reflux conditions. For example, analogous hydrazinecarbothioamide derivatives are prepared by reacting aldehydes/ketones with thiosemicarbazides in ethanol or methanol, often catalyzed by glacial acetic acid . Structural validation employs:
Q. How is the molecular conformation and supramolecular architecture determined experimentally?
SCXRD is the gold standard for resolving conformation. For instance, studies on similar hydrazinecarbothioamides reveal:
- Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize planar conformations .
- Intermolecular interactions (N–H⋯S, C–H⋯π) drive crystal packing into 2D/3D networks .
- Torsional angles between aryl and hydrazinecarbothioamide moieties (e.g., 6.9°–37.2°) indicate flexibility .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?
Discrepancies in properties like pKa or bond lengths often arise from:
Q. What strategies optimize metal coordination studies with this ligand?
The compound’s thiourea and imine groups enable polydentate binding. Key considerations:
- pH-dependent coordination : Protonation states (e.g., thione vs. thiolate) influence metal affinity .
- Spectroscopic validation :
- UV-Vis : Charge-transfer bands (e.g., 400–500 nm) confirm metal-ligand interactions .
- EPR : Detect geometric distortions in paramagnetic complexes (e.g., Cu(II)) .
- X-ray absorption spectroscopy (XAS) can resolve bond distances in amorphous complexes .
Q. How do crystallographic software tools (e.g., SHELXL, OLEX2) improve refinement accuracy for hydrazinecarbothioamides?
- SHELXL : Robust for high-resolution data; handles twinning and disorder via TWIN/BASF commands .
- OLEX2 : Integrates structure solution (e.g., charge flipping) with real-space refinement for challenging cases (e.g., weak N–H⋯S interactions) .
- Validation : Check Rint (<5%) and Rfree gaps (<5%) to avoid overfitting .
Q. What contradictions exist in biological activity data, and how are they addressed?
- DNA binding vs. cytotoxicity : Strong intercalation (e.g., via planar aromatic systems ) may not correlate with cytotoxicity due to cellular uptake barriers.
- Resolution :
- Docking studies : Compare binding energies (ΔG) with experimental IC50 values .
- QSAR models : Link substituent effects (e.g., –OCH3 vs. –Cl) to activity trends .
Methodological Challenges & Solutions
Q. How are tautomeric equilibria (thione vs. thiol) characterized in solution?
Q. What experimental factors influence synthetic yields of this compound?
- Solvent polarity : Ethanol/water mixtures improve condensation efficiency vs. aprotic solvents .
- Catalyst : Acetic acid (5–10 mol%) accelerates imine formation .
- Temperature : Reflux (70–80°C) minimizes side products (e.g., Schiff base oligomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
